1-(3-fluoro-4-{4-[(4-fluorophenoxy)acetyl]-1-piperazinyl}phenyl)ethanone
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Overview
Description
WAY-310660 is a compound known for its role as a secreted Frizzled-Related Protein-1 (sFRP-1) inhibitor. This compound has been studied for its potential to increase Wnt signaling by preventing sFRP-1 from interacting with Wnt. WAY-310660 has shown promise in various biological assays, including increasing total bone area in murine calvarial organ culture assays .
Preparation Methods
The synthesis of WAY-310660 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic route typically involves the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds through a series of chemical reactions. These reactions may include nucleophilic substitution, reduction, and oxidation reactions.
Formation of WAY-310660: The final step involves the formation of WAY-310660 through a series of coupling reactions.
Chemical Reactions Analysis
WAY-310660 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups with other groups, using reagents such as halogens or alkylating agents
Scientific Research Applications
WAY-310660 has been extensively studied for its applications in various scientific fields:
Chemistry: In chemistry, WAY-310660 is used as a research tool to study the effects of sFRP-1 inhibition on Wnt signaling pathways.
Biology: In biological research, the compound is used to investigate the role of Wnt signaling in bone formation and hair follicle growth.
Medicine: WAY-310660 has potential therapeutic applications in treating conditions related to bone density and hair loss.
Industry: The compound may also have industrial applications in the development of new drugs and therapeutic agents .
Mechanism of Action
WAY-310660 exerts its effects by inhibiting the interaction between secreted Frizzled-Related Protein-1 (sFRP-1) and Wnt. This inhibition leads to an increase in Wnt signaling, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. The molecular targets of WAY-310660 include sFRP-1 and components of the Wnt signaling pathway .
Comparison with Similar Compounds
WAY-310660 can be compared with other sFRP-1 inhibitors and compounds that modulate Wnt signaling. Some similar compounds include:
WAY-316606: Another sFRP-1 inhibitor that has been studied for its effects on bone density and hair growth.
IWR-1: A compound that inhibits Wnt signaling by targeting the tankyrase enzyme.
XAV-939: A tankyrase inhibitor that stabilizes axin and inhibits Wnt signaling.
WAY-310660 is unique in its specific inhibition of sFRP-1, which distinguishes it from other Wnt signaling modulators .
Properties
IUPAC Name |
1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O3/c1-14(25)15-2-7-19(18(22)12-15)23-8-10-24(11-9-23)20(26)13-27-17-5-3-16(21)4-6-17/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHADMUTVSXEYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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